Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Cathepsin K inhibition Amide isostere Medicinal chemistry

This fluorinated secondary amine hydrochloride introduces the 2,2,2-trifluoroethylamine pharmacophore—a validated amide bond isostere—into peptidomimetic inhibitors and agrochemical leads. The CF₃ group imparts a strong electron-withdrawing effect (reducing pKa to ~5.7 vs. >10 for alkyl analogs), resists oxidative deamination, and preserves key hydrogen-bonding interactions (e.g., cathepsin K Gly66). Non-fluorinated analogs cannot replicate this metabolic stability or potency profile. Ideal for late-stage C–H functionalization and SAR exploration. Procure this building block to engineer longer half-life and improved target engagement in your lead series.

Molecular Formula C3H7ClF3N
Molecular Weight 149.54 g/mol
CAS No. 2730-52-1
Cat. No. B1344234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride
CAS2730-52-1
Molecular FormulaC3H7ClF3N
Molecular Weight149.54 g/mol
Structural Identifiers
SMILESCNCC(F)(F)F.Cl
InChIInChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H
InChIKeyCUOWKFXFKFXJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1): A Key Fluorinated Building Block for Amide Isostere Synthesis


Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1), also known as N-methyl-2,2,2-trifluoroethylamine hydrochloride, is a fluorinated secondary amine salt with the molecular formula C3H7ClF3N and a molecular weight of 149.54 g/mol . The compound is a white to off-white crystalline solid with a melting point exceeding 200 °C (sublimation from ethanol) . It serves as a critical building block in medicinal chemistry and agrochemical research, primarily as a precursor to the 2,2,2-trifluoroethylamine pharmacophore, which is a well-established amide bond isostere . The hydrochloride salt form enhances handling stability and facilitates incorporation into synthetic sequences that require a free base after deprotonation .

Why Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride Cannot Be Replaced by Common Alkyl Amine Hydrochlorides


Generic substitution with simpler alkyl amine hydrochlorides (e.g., ethylamine HCl, dimethylamine HCl) or even non-fluorinated analogs (e.g., N-methyl ethylamine HCl) fails to deliver the required physicochemical and metabolic profile in target molecules. The trifluoroethyl group confers distinct properties that are not replicable by non-fluorinated alkyl chains: (1) a strongly electron-withdrawing inductive effect that reduces nitrogen basicity (pKa of the conjugate acid is approximately 5.7 for the free base, compared to >10 for ethylamine analogs), directly impacting solubility, permeability, and target engagement [1]; (2) enhanced metabolic stability against oxidative deamination, a common clearance pathway for alkyl amines, thereby prolonging in vivo half-life ; and (3) a specific spatial and electronic signature that serves as a validated amide bond isostere, enabling potent hydrogen bonding to backbone amides (e.g., Gly66 in cathepsin K) while maintaining lipophilicity for cellular penetration [2]. Using a non-fluorinated analog would abrogate these engineered advantages, likely resulting in reduced potency, poor metabolic stability, and altered selectivity.

Quantitative Differentiation of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride in Cathepsin K Inhibitor Synthesis


Potency Enhancement in Cathepsin K Inhibition via Trifluoroethylamine Isostere Replacement

Replacement of the P2-P3 amide bond in dipeptide cathepsin K inhibitors with the 2,2,2-trifluoroethylamine motif (derived from building blocks such as the target compound) results in a 10- to 20-fold increase in potency compared to the corresponding amide-containing parent compounds . For example, compound 8 in the series, incorporating this isostere, exhibits an IC50 of 5 pM against human cathepsin K, with >10,000-fold selectivity over other cathepsins . This demonstrates that the specific trifluoroethylamine pharmacophore, accessible from this building block, provides a quantifiable advantage over amide-based analogs.

Cathepsin K inhibition Amide isostere Medicinal chemistry

Enhanced Metabolic Stability Compared to Amide-Containing Analogs

The trifluoroethylamine group, synthesized from Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, is specifically engineered to replace metabolically labile amide bonds. In the context of cathepsin K inhibitors, this substitution improves metabolic stability while maintaining potency, as demonstrated in the development of the clinical candidate odanacatib . In contrast, the parent amide derivatives are subject to rapid hydrolysis by peptidases, limiting their in vivo duration of action .

Metabolic stability Drug design Cathepsin K

Purity and Physical Form: Quantifiable Supply Chain Metrics for Reliable Synthesis

Commercial suppliers provide Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride with a minimum purity of 95% (typically 95-98% by NMR), as verified by certificate of analysis . The melting point is consistently reported above 200 °C (sublimation from ethanol) . This high purity and well-defined physical form ensure predictable reaction stoichiometry and minimize byproduct formation during amination or alkylation steps, in contrast to in-house prepared or lower-purity analogs that may introduce variability.

Purity Batch consistency Building block

N-Trifluoroethylation of Aromatic Amines: A Specific Synthetic Application

A patent describes a method for trifluoroethylation of aromatic secondary amines using Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride as the direct fluorine source [1]. The method operates under mild conditions (80 °C, 12 h) and avoids high temperatures (>250 °C) and noble metal catalysts required by alternative approaches [1]. For instance, the synthesis of N-methyl-N-(2,2,2-trifluoroethyl)aniline from N-methylaniline proceeds using this specific hydrochloride salt, demonstrating its unique utility as a reagent.

N-Alkylation Fluorination Methodology

Optimal Procurement-Driven Use Cases for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride


Synthesis of Cathepsin K Inhibitors and Related Amide Isostere Containing Drug Candidates

This compound is an essential precursor for introducing the 2,2,2-trifluoroethylamine motif into peptidomimetic inhibitors, as validated in the cathepsin K program leading to odanacatib . Its use enables the replacement of a metabolically labile amide bond with a stable, non-basic amine isostere that retains key hydrogen bonding interactions . Procurement is recommended for medicinal chemistry teams focused on protease inhibitors, osteoporosis therapeutics, or any program seeking to improve the metabolic stability and potency of amide-containing leads .

Late-Stage Trifluoroethylation of Heteroarenes in Drug Discovery

Building upon established methods, this hydrochloride salt can be employed in direct C–H functionalization reactions to install the trifluoroethylamine pharmacophore onto electron-rich and electron-poor heteroaromatic scaffolds . This approach is particularly valuable for late-stage diversification of drug-like molecules, allowing for the rapid exploration of structure-activity relationships around this privileged isostere without requiring de novo synthesis of complex intermediates .

Development of Agrochemicals with Enhanced Metabolic Stability

Fluorinated building blocks are extensively used in agrochemical discovery to improve field stability and bioavailability. The trifluoroethyl group, introduced via this amine, confers resistance to metabolic degradation in target organisms and environmental matrices . Researchers developing new fungicides, herbicides, or insecticides can utilize this compound to access analogs with potentially longer residual activity and improved efficacy compared to non-fluorinated counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.